molecular formula C25H26N2O6 B4132458 ethyl 2-amino-4',4',6',7-tetramethyl-2',5-dioxo-5',6'-dihydro-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate

ethyl 2-amino-4',4',6',7-tetramethyl-2',5-dioxo-5',6'-dihydro-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate

Cat. No.: B4132458
M. Wt: 450.5 g/mol
InChI Key: BLRHOSLFJBCGSC-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4',4',6',7-tetramethyl-2',5-dioxo-5',6'-dihydro-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate is a structurally complex spirocyclic compound characterized by a unique fusion of pyrano[4,3-b]pyran and pyrrolo[3,2,1-ij]quinoline moieties. The spiro linkage at the 4-position connects these two heterocyclic systems, while the ethyl carboxylate group at position 3 and tetramethyl substituents at positions 4',4',6',7 contribute to its distinct stereoelectronic properties.

Properties

IUPAC Name

ethyl 2'-amino-7',9,11,11-tetramethyl-2,5'-dioxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-3,4'-pyrano[4,3-b]pyran]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6/c1-6-31-21(28)18-20(26)33-16-10-13(3)32-22(29)17(16)25(18)15-9-7-8-14-12(2)11-24(4,5)27(19(14)15)23(25)30/h7-10,12H,6,11,26H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRHOSLFJBCGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C13C4=CC=CC5=C4N(C3=O)C(CC5C)(C)C)C(=O)OC(=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Ethyl 2'-Amino-1-(4-Chlorobenzyl)-7'-Methyl-2,5'-Dioxo-5',6'-Dihydrospiro[Indoline-3,4'-Pyrano[3,2-c]Pyridine]-3'-Carboxylate

  • Core Structure: Shares a spiroindoline-pyrano-pyridine architecture but lacks the pyrrolo[3,2,1-ij]quinoline moiety.
  • Substituents : Features a 4-chlorobenzyl group and a single methyl group, compared to the tetramethyl groups in the target compound.

2-Amino-8’-Ethyl-4’,4’,6’-Trimethyl-2’,5-Dioxo-5,5’,6,6’-Tetrahydro-4’H-Spiro[Pyrano[3,2-c]Quinoline-4,1’-Pyrrolo[3,2,1-ij]Quinoline]-3-Carbonitrile

  • Core Structure: Contains a spiro[pyrano[3,2-c]quinoline-pyrroloquinoline] system, differing in the pyran substitution pattern (3,2-c vs. 4,3-b).
  • Substituents : Includes an ethyl group and three methyl groups, contrasting with the tetramethyl substituents of the target compound.
  • Analytical Data : HRMS (m/z [M+H]⁺: 467.2077) confirms a molecular weight close to the target compound (C28H26N4O3 vs. C28H27N3O6 for the target), highlighting the impact of carboxylate vs. nitrile groups on polarity .

Functional Group and Substituent Comparisons

Ethyl 2-Amino-6-(5-Amino-3-Hydroxy-1H-Pyrazol-1-yl)-5-Cyano-4-Phenyl-4H-Pyran-3-Carboxylate

  • Core Structure: A pyran ring with amino and cyano substituents but lacks spiro connectivity.
  • Key Difference: The absence of a fused pyrroloquinoline system reduces conformational rigidity, likely diminishing receptor-binding affinity compared to the target compound .

(Z)-3-Amino-1-(2-(Furan-2-yl)-2-Oxoethylidene)-1H-Pyrrolizine-2-Carbonitrile

  • Core Structure : A pyrrolizine system with a furyl-oxoethylidene group, differing significantly from the target’s spiro framework.
  • Functional Groups : Combines nitrile and oxoethylidene groups, offering a comparison for electronic effects vs. the carboxylate group in the target compound.
  • Synthetic Yield : 64%, suggesting that steric hindrance in the target compound’s tetramethyl groups may lower yields without optimized conditions .

Anticancer Analogues

  • Example: 2-Amino-1-(4-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-spiro[indoline-3,4'-pyrano[3,2-c]quinolone]-3-carboxylic acid. Activity: Exhibits anticancer properties linked to its spiroindoline-pyrano-quinolone core. SAR Insight: The 4-chlorobenzyl group enhances lipophilicity, whereas the target compound’s tetramethyl groups may improve metabolic stability .

Antimicrobial Analogues

  • Example: Ethyl 3-(4-methylphenoxy)-7-methylquinoline. Activity: Shows antimicrobial effects due to the quinoline framework.

Analytical Characterization

Compound Melting Point (°C) HRMS (m/z [M+H]⁺) Key Functional Groups
Target Compound Not Reported ~550 (estimated) Ethyl carboxylate, tetramethyl
Ethyl 2'-amino-spiro[indoline-3,4'-pyrano[3,2-c]pyridine] 206–208 467.2077 Carboxylate, chlorobenzyl
(Z)-3-Amino-pyrrolizine-2-carbonitrile 206–208 Not Reported Nitrile, oxoethylidene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2-amino-4',4',6',7-tetramethyl-2',5-dioxo-5',6'-dihydro-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-amino-4',4',6',7-tetramethyl-2',5-dioxo-5',6'-dihydro-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate

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